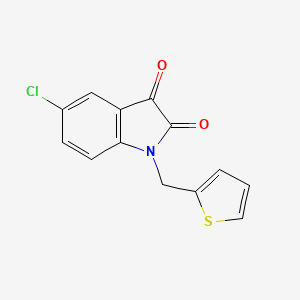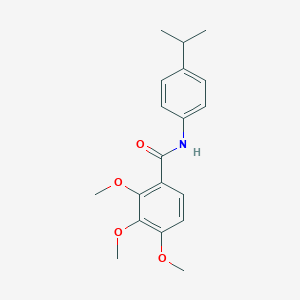
5-chloro-1-(2-thienylmethyl)-1H-indole-2,3-dione
Overview
Description
5-chloro-1-(2-thienylmethyl)-1H-indole-2,3-dione, also known as GW 501516 or Endurobol, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and fat burning.
Mechanism of Action
5-chloro-1-(2-thienylmethyl)-1H-indole-2,3-dione 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating energy metabolism and fatty acid oxidation. Activation of PPARδ leads to increased expression of genes involved in energy metabolism and mitochondrial biogenesis, resulting in enhanced endurance and fat burning.
Biochemical and Physiological Effects
Studies have shown that this compound 501516 can improve endurance and exercise performance by increasing the capacity of skeletal muscle to use fatty acids as an energy source. It has also been shown to improve insulin sensitivity and reduce inflammation, suggesting potential benefits in the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
5-chloro-1-(2-thienylmethyl)-1H-indole-2,3-dione 501516 has several advantages as a research tool, including its well-characterized mechanism of action and the availability of commercial sources. However, its use in laboratory experiments is limited by its potential for off-target effects and the lack of long-term safety data.
Future Directions
Research on 5-chloro-1-(2-thienylmethyl)-1H-indole-2,3-dione 501516 is ongoing, with several potential future directions. These include investigating its potential as a treatment for neurodegenerative diseases, exploring its effects on muscle regeneration and repair, and developing more selective PPARδ agonists with fewer off-target effects.
Scientific Research Applications
5-chloro-1-(2-thienylmethyl)-1H-indole-2,3-dione 501516 has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its cardioprotective effects and its ability to improve exercise performance.
properties
IUPAC Name |
5-chloro-1-(thiophen-2-ylmethyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2S/c14-8-3-4-11-10(6-8)12(16)13(17)15(11)7-9-2-1-5-18-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQSQZRNGBYNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,6-dimethylphenoxy)methyl]-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4410999.png)
![N-(2,5-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411009.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4411014.png)
![3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4411018.png)
![(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4411023.png)

![2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4411035.png)
![4-cyano-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4411042.png)
![4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B4411052.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4411058.png)
![N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4411067.png)

![N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411084.png)
![4-[(ethylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B4411086.png)